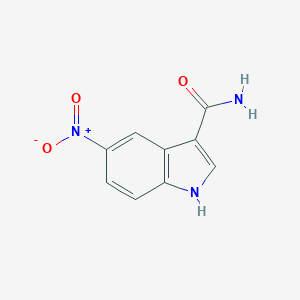

5-Nitro-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIVONHGWKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569624 | |

| Record name | 5-Nitro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128200-32-8 | |

| Record name | 5-Nitro-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Nitro-Substituted Indole (B1671886) Carboxylic Acid Derivatives

The synthesis of nitro-substituted indole carboxylic acid derivatives is a significant area of research due to the versatile reactivity of these compounds, which serve as crucial intermediates in the preparation of various biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the chemical properties of the indole ring, facilitating certain reactions and enabling diverse functionalizations.

The synthesis of the core structure, 5-Nitro-1H-indole-3-carboxylic acid, can be achieved through the nitration of indole-3-carboxylic acid. This reaction typically involves the use of nitric acid under acidic conditions, with sulfuric acid often employed as a catalyst. The resulting product is a yellow crystalline solid that serves as a key precursor for further derivatization.

One of the most direct applications of 5-Nitro-1H-indole-3-carboxylic acid is its conversion to the corresponding amide, 5-Nitro-1H-indole-3-carboxamide. Further transformations of the carboxamide group have been reported. For instance, this compound can be dehydrated to form 5-Nitro-1H-indole-3-carbonitrile. This reaction can be carried out by suspending the carboxamide in dry dioxane with triethylamine, followed by the addition of trifluoroacetic anhydride (B1165640). prepchem.com

Alternative synthetic strategies towards the this compound scaffold have also been developed. One such method involves the reaction of trimethylsilylacetylene (B32187) with n-butyllithium, followed by the addition of 2-iodo-phenylisocyanate in THF. uninsubria.it This approach builds the indole ring system with the desired substitution pattern.

Furthermore, functionalization of the indole core often begins with 5-nitro-1H-indole itself. A key transformation is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position to yield 5-nitro-1H-indole-3-carbaldehyde. d-nb.infonih.gov This aldehyde is a versatile intermediate that can be converted into a variety of derivatives. For example, it can undergo reductive amination with substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate N,N-disubstituted methanamine derivatives. d-nb.infonih.gov

The nitro group on the indole ring can also be a site for chemical modification. A common transformation is the palladium-catalyzed hydrogenation (Pd/C) of the nitro group to an amino group, which dramatically alters the electronic properties of the molecule and provides a handle for further synthetic elaboration. d-nb.info

The synthesis of other nitro-substituted indole carboxylic acid derivatives, such as esters, has also been explored. For example, ethyl 5-nitro-1H-indole-2-carboxylate can be synthesized and subsequently formylated at the C3 position using phosphorus oxychloride in DMF. nih.gov This highlights the ability to introduce functionality at different positions of the nitro-indole scaffold.

Protection of the indole nitrogen is a common strategy in the synthesis of these derivatives. For instance, the nitrogen of 5-Nitro-1H-indole-3-carboxylic acid can be protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and triethylamine. acs.org This protected intermediate can then be used in subsequent reactions where the acidic N-H proton might interfere.

The following tables summarize some of the key synthetic transformations for preparing nitro-substituted indole carboxylic acid derivatives.

Table 1: Synthesis of 5-Nitro-1H-indole-3-carbonitrile

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Triethylamine, Trifluoroacetic anhydride, Dioxane | 5-Nitro-1H-indole-3-carbonitrile | Not specified | prepchem.com |

Table 2: Synthesis of this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trimethylsilylacetylene, 2-Iodo-phenylisocyanate | n-BuLi, THF | This compound | Not specified | uninsubria.it |

| 5-Nitro-1H-indole-3-carbaldehyde | Dimethylamine, NaBH₄, Methanol (B129727) | N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | 60% | nih.gov |

Table 3: Synthesis and Derivatization of Nitro-Indole Carboxylic Acids and Esters

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Indole-3-carboxylic acid | Nitric acid, Sulfuric acid | 5-Nitro-1H-indole-3-carboxylic acid | Not specified | |

| 5-Nitro-1H-indole | Phosphorus oxychloride, DMF (Vilsmeier-Haack) | 5-Nitro-1H-indole-3-carbaldehyde | 60% | d-nb.infonih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Phosphorus oxychloride, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Not specified | nih.gov |

Biological Activities and Mechanistic Elucidation of 5 Nitro 1h Indole 3 Carboxamide Analogues

Research in Anticancer Pathways and Cellular Effects

The anticancer potential of 5-nitro-1H-indole-3-carboxamide analogues is attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival. These compounds have been shown to target unique DNA structures, modulate gene expression, trigger programmed cell death, and induce oxidative stress, leading to potent antiproliferative effects across various cancer types.

A primary mechanism underlying the anticancer activity of this compound analogues is their ability to bind and stabilize G-quadruplex (G4) DNA structures. nih.gov These are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-Myc. nih.govmdpi.com Stabilization of the c-Myc promoter G4 can suppress the gene's transcription, making it a promising strategy for cancer therapy. nih.gov

Research into pyrrolidine-substituted 5-nitroindole (B16589) derivatives has shown that the 5-nitroindole core is a crucial lead structure for targeting the c-Myc promoter G4. nih.govnih.gov Biophysical analyses demonstrate that these compounds bind with high affinity to the c-Myc G4. nih.gov For instance, certain 5-nitroindole compounds with methylene-bridged pyrrolidine (B122466) side chains exhibit strong binding affinities, with dissociation constant (Kd) values in the low micromolar range. researchgate.net These derivatives often interact with the terminal G-quartets of the G4 structure, sometimes in a 2:1 ligand-to-DNA stoichiometry. nih.govnih.gov The nitro group at the 5-position of the indole (B1671886) ring is particularly beneficial for this binding activity. researchgate.net

By stabilizing G-quadruplex structures in promoter regions, this compound analogues can effectively modulate the expression of key oncogenes. nih.gov Studies have confirmed that treatment with these compounds leads to a significant downregulation of c-Myc expression at both the mRNA and protein levels in cancer cells. nih.govnih.govresearchgate.net This suppression of a critical oncogene directly impacts the cellular machinery that drives proliferation.

The downregulation of c-Myc and other potential targets contributes to the arrest of the cell cycle, a critical event in preventing cancer cell division. uevora.pt Treatment of HeLa cancer cells with pyrrolidine-substituted 5-nitroindoles resulted in a prominent cell cycle arrest in the sub-G1/G1 phase. nih.govnih.gov For example, after 48 hours of treatment with specific analogues at a 6 µM concentration, a significant increase in the percentage of cells in the sub-G1 phase was observed, indicating an accumulation of apoptotic cells. researchgate.netresearchgate.net Other studies have noted cell cycle arrest at the G2/M phase, highlighting the pleiotropic effects of these compounds on cell division checkpoints. uevora.pt

The ultimate fate of cancer cells treated with this compound analogues is often apoptosis, or programmed cell death. scielo.br The induction of apoptosis is a hallmark of effective anticancer agents and is a direct consequence of the cellular stresses imposed by these compounds, such as DNA damage stabilization and cell cycle arrest.

Mechanistic studies suggest that the apoptotic pathway triggered by these compounds can be multifaceted. In some cases, it involves the mitochondrial pathway, a central route for apoptosis induction. nih.gov The generation of reactive oxygen species (as discussed in the next section) is a key trigger for this process. The ability of these compounds to induce apoptosis has been observed in various cancer cell lines, including leukemia and prostate cancer, underscoring their potential as broad-spectrum anticancer agents. researchgate.net

A significant contributor to the anticancer effects of this compound analogues is their ability to increase the concentration of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. scielo.br

Research has shown a direct link between treatment with 5-nitroindole derivatives and elevated ROS levels in cancer cells. researchgate.net The antiproliferative and apoptotic effects of these compounds are often attributed to this ROS generation. nih.gov This is supported by experiments where the cytotoxic effects of the compounds were reversed by the presence of N-acetyl cysteine, a ROS scavenger. researchgate.net The nitro group on the indole scaffold is believed to play a crucial role in this ROS-mediated mechanism. researchgate.net

Analogues of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. uevora.pt The potency of these compounds is often quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Studies have reported potent activity for various derivatives. For example, certain pyrrolidine-substituted 5-nitroindoles inhibited the proliferation of HeLa (cervical cancer) cells with IC50 values around 5 µM. nih.govresearchgate.net Other derivatives have shown marked effects against non-small cell lung cancer and leukemia cell lines, with GI50 values in the micromolar and even nanomolar range. researchgate.net The broad-spectrum activity extends to breast cancer (MCF-7), colon cancer, and prostate cancer cell lines, indicating the wide therapeutic potential of this class of compounds. mdpi.comresearchgate.netnih.gov

Antimicrobial Research (Antibacterial, Antifungal)

In addition to their anticancer properties, this compound and its analogues have been investigated for their antimicrobial activity. The indole nucleus is a common scaffold in molecules with antibacterial and antifungal properties. scielo.brisca.me

Research has shown that 5-nitroindole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, 5-nitroindole-capped bimetal nanoparticles exhibited strong antibacterial properties against multidrug-resistant (MDR) strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Some indole carboxamide derivatives have demonstrated better inhibition of Bacillus subtilis compared to other analogues. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for some of these compounds against bacteria like S. aureus and E. coli have been found to be significantly lower than standard antibiotics. nih.gov

The antifungal activity of these compounds has also been documented. researchgate.netnih.gov Indole carboxamide derivatives have shown higher activity against fungi like Candida albicans and Aspergillus niger compared to related structures. researchgate.netisca.menih.gov The mechanism of antimicrobial action can involve the inhibition of essential enzymes or the disruption of microbial cell integrity. scielo.brresearchgate.net

Inhibition of Bacterial Multidrug Efflux Pumps (e.g., NorA)

A significant mechanism of bacterial resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. mdpi.com The NorA efflux pump in Staphylococcus aureus is a well-characterized example of such a defense mechanism. researchgate.net Research has identified certain 2-aryl-5-nitro-1H-indoles as potent inhibitors of the NorA efflux pump. researchgate.netnih.gov These compounds can restore the efficacy of conventional antibiotics, such as norfloxacin (B1679917) and ciprofloxacin, by preventing their expulsion from the bacterial cell. researchgate.netuow.edu.au

For instance, the compound 5-nitro-2-phenyl-1H-indole (INF55) has been a leading structure in the development of NorA inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the 2-aryl ring of the indole can enhance inhibitory potency. nih.gov One study found that [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol was a particularly potent inhibitor. researchgate.net Another derivative, 2-aryl-5-nitro-1H-indole, demonstrated the ability to increase the potency of norfloxacin by 16-fold at a concentration of 13.4 µM. researchgate.net These findings highlight the potential of this compound analogues as adjuvants in antibiotic therapy to combat efflux-mediated resistance.

Efficacy against Multidrug-Resistant Bacterial Strains

Beyond inhibiting specific resistance mechanisms, 5-nitro-1H-indole derivatives have shown direct efficacy against multidrug-resistant (MDR) bacterial strains. nih.gov The emergence of MDR bacteria presents a significant global health challenge. nih.gov Studies have explored the use of 5-nitroindole-capped copper/zinc bimetal nanoparticles (5 NNP) against various MDR pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov These nanoparticles exhibited strong antibacterial and antibiofilm properties. nih.gov

Furthermore, these nanoparticles were found to inhibit the formation of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. nih.gov Scanning electron microscopy revealed a significant reduction in cell density and biofilm attachment of an MDR strain isolated from a membrane bioreactor. nih.gov This suggests that 5-nitroindole-based compounds, particularly when formulated as nanoparticles, could offer a non-antibiotic approach to tackling infections caused by MDR bacteria. nih.gov

Antiviral Investigations

The indole scaffold is a common feature in many antiviral agents. nih.govfrontiersin.org While specific research on the antiviral properties of this compound is limited, related indole derivatives have shown promise. For example, 5-bromo and 5-nitro-indole derivatives have been investigated for their activity against HIV-1. nih.gov Some of these compounds displayed potent inhibition of wild-type HIV-1 replication in the low nanomolar range. nih.gov

Additionally, derivatives of 2,5,6-trichloroindole, which share the core indole structure, have been found to be potent and selective inhibitors of human cytomegalovirus (HCMV). acs.org One such analogue, 2,5,6-trichloro-1-(β-d-ribofuranosyl)indole-3-carboxamide oxime, was particularly selective against HCMV. acs.org These findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel antiviral agents.

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound analogues extend to the modulation of human enzymes and receptors, indicating their potential for treating a range of diseases.

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. heraldopenaccess.us Indole-based compounds have been explored as AChE inhibitors. acs.org While direct studies on this compound are not extensively documented in this context, the broader class of indole derivatives has shown significant AChE inhibitory activity. acs.orgacs.orgmdpi.com The mechanism of inhibition often involves interaction with both the catalytic and peripheral anionic sites of the enzyme. heraldopenaccess.us The development of spirooxindole analogues engrafted with indole and pyrazole (B372694) scaffolds has yielded compounds with moderate AChE inhibitory activity. acs.org This line of research suggests that the 5-nitro-1H-indole framework could be incorporated into novel AChE inhibitors.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a crucial role in various physiological processes. mdpi.com Allosteric modulators of the CB1 receptor offer a nuanced approach to therapy, with the potential for fewer side effects compared to direct agonists or antagonists. nih.gov Indole derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov Specifically, 1H-indole-2-carboxamides have been reported as both positive and negative allosteric modulators. nih.govunc.edu For instance, certain 3-(2-nitro-1-arylethyl)-1H-indoles have been identified as positive allosteric modulators (PAMs). nih.gov These modulators can enhance the binding and/or efficacy of endogenous cannabinoids or other orthosteric ligands. nih.gov The study of indole-based allosteric modulators is an active area of research, with the potential to fine-tune the activity of the endocannabinoid system for therapeutic benefit. researchgate.net

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.gov Inhibition of FBPase is a promising strategy for the treatment of type 2 diabetes. doi.org A series of novel indole derivatives, including those with a nitro group on the indole scaffold, have been designed and synthesized as allosteric inhibitors of FBPase. doi.orgrcsb.org

These inhibitors bind to the allosteric site of the enzyme, distinct from the active site, and modulate its activity. nih.govnih.gov One of the most potent compounds identified was a 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivative, with an IC50 value of 0.10 μM. doi.org X-ray crystallography studies have provided insights into the binding interactions of these indole derivatives at the AMP binding site of FBPase. nih.govrcsb.org This research demonstrates the potential of this compound analogues as therapeutic agents for metabolic disorders.

Below are interactive data tables summarizing the findings for various analogues:

Table 1: Inhibition of Bacterial Multidrug Efflux Pumps

| Compound | Target Pump | Bacterial Strain | Effect | Reference |

|---|---|---|---|---|

| 2-aryl-5-nitro-1H-indole | NorA | Staphylococcus aureus | 16-fold increase in norfloxacin potency at 13.4 µM | researchgate.net |

| [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol | NorA | Staphylococcus aureus | Potent pump inhibitor | researchgate.net |

Table 2: Antiviral Activity

| Compound | Virus Target | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 5-Bromo and 5-nitro-indole derivatives | HIV-1 | --- | Low nanomolar inhibition of replication | nih.gov |

Table 3: Enzyme Inhibition and Receptor Modulation

| Compound/Analogue Class | Target | Activity | Finding | Reference |

|---|---|---|---|---|

| Spirooxindole analogues with indole scaffold | Acetylcholinesterase (AChE) | Inhibition | Moderate inhibitory activity | acs.org |

| 3-(2-nitro-1-arylethyl)-1H-indoles | Cannabinoid Receptor 1 (CB1) | Positive Allosteric Modulation | Identified as PAMs | nih.gov |

Table 4: List of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-aryl-5-nitro-1H-indoles | |

| 5-nitro-2-phenyl-1H-indole (INF55) | |

| [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol | |

| 5-nitroindole-capped copper/zinc bimetal nanoparticles (5 NNP) | |

| 2,5,6-trichloro-1-(β-d-ribofuranosyl)indole-3-carboxamide oxime | |

| 3-(2-nitro-1-arylethyl)-1H-indoles | |

| 1H-indole-2-carboxamides |

Histamine (B1213489) H4 Receptor (H4R) Antagonism

The histamine H4 receptor (H4R) is a key player in inflammatory processes, making it a significant target for the development of new therapeutic agents for conditions like asthma and chronic inflammation. nih.gov Research into the interaction of various compounds with this receptor has revealed intricate signaling mechanisms. The H4 receptor is understood to signal not only through Gαi proteins but also by recruiting β-arrestin2. researchgate.net

Within the class of indolecarboxamides, subtle structural modifications have been shown to lead to diverse intrinsic activities at the H4R. A notable finding is that while many indolecarboxamides act as β-arrestin2-biased agonists, one particular analogue featuring a nitro substituent on the aromatic ring demonstrated an equal preference for both the Gαi and β-arrestin2 pathways. researchgate.net This specific compound was classified as an unbiased H4R ligand. researchgate.net This highlights the significant influence of the nitro group in modulating the signaling bias of indole-based ligands at the H4 receptor. While this research points to the activity of nitro-substituted indolecarboxamides, further studies are needed to delineate the precise antagonistic profile of this compound itself at the H4R.

Monoamine Oxidase B (MAO-B) Inhibitory Profile

Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of neurodegenerative diseases, particularly Parkinson's disease, due to their ability to prevent the degradation of dopamine. nih.gov The indole nucleus has emerged as a valuable pharmacophore in the design of novel MAO-B inhibitors. nih.gov

Recent research has explored derivatives of 1H-indole-3-carboxamide for their potential as MAO-B inhibitors. In one study, this compound served as a key intermediate in the synthesis of 5-amino-1H-indole-3-carboxamide, which was then used to create a series of N-(1H-indol-3-carboxamide-5-yl)aryl-acrylamide derivatives. nih.gov While the final compounds in this series showed selective MAO-B inhibitory capacity, the N-(1H-indol-5-yl)aryl-acrylamide derivatives generally demonstrated higher potency than the N-(1H-indol-3-carboxamide-5-yl)aryl-acrylamide derivatives. nih.gov

Another line of investigation has focused on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an analogue of this compound. This compound has been identified as a potent, selective, and competitive inhibitor of human MAO-B, suggesting that the indole-5-carboxamide scaffold is a promising starting point for further optimization of MAO-B inhibitors. nih.govresearchgate.net The presence of an electron-withdrawing nitro group has been noted in other classes of compounds to enhance binding affinity to MAO-B. semanticscholar.org

| Compound/Series | MAO-B Inhibitory Activity | Selectivity | Reference |

| N-(1H-indol-3-carboxamide-5-yl)aryl-acrylamide derivatives | IC50 values ranging from 1.35 ± 0.35 μM to 26.4 ± 2.6 μM for potent derivatives | Selective for MAO-B | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | Competitive inhibitor with a Ki of 94.52 nM | Selective for MAO-B | nih.govresearchgate.net |

| Nitro-bearing enamides (NEA3 and NEA1) | Potent inhibitors with IC50 values of 0.0092 µM and 0.016 µM, respectively | Highly selective for MAO-B over MAO-A | semanticscholar.org |

Other Emerging Biological Activities and Research Directions

Anti-inflammatory Properties

The indole scaffold is a well-established feature in a multitude of anti-inflammatory agents. nih.gov Derivatives of this compound are being explored for their potential to mitigate inflammatory responses. For instance, 5-nitro-1H-indole-2-formic acid has been utilized in the synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. nih.gov Several of these synthesized compounds demonstrated effective inhibition of the release of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in in-vitro cellular models. nih.gov

Furthermore, it has been suggested that 5-nitro-1H-indole-3-carboxylic acid, a closely related compound, may possess anti-inflammatory biological activity. The molecular hybridization of an indole ring with other heterocyclic systems, like imidazole[2,1-b]thiazole, is a strategy being employed to develop potent anti-inflammatory agents. nih.gov

Antioxidant Efficacy

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous disease states. Research has indicated that indole-2 and indole-3-carboxamide derivatives possess notable antioxidant properties. rjptonline.org Specifically, these compounds have been shown to have a strong scavenging effect on hydroxyl radicals. rjptonline.org

A study focused on the synthesis of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives investigated their antioxidant capabilities. researchgate.net The findings revealed that while all tested compounds exhibited a strong inhibitory effect on the superoxide anion, certain N-H indole-3-carboxamide derivatives were particularly potent in inhibiting lipid peroxidation. researchgate.net This suggests that the carboxamide group at the 3-position of the indole ring is a key structural feature for antioxidant activity. The substitution at the 1-position of the indole ring was also found to cause significant differences in the inhibition of lipid peroxidation. researchgate.net

| Compound Series | Superoxide Anion Inhibition | Lipid Peroxidation Inhibition | Reference |

| N-H and N-substituted indole-2- and 3-carboxamides | Strong inhibitory effect (95-100%) | Variable, with some N-H indole-3-carboxamides showing high potency (81-94%) | researchgate.net |

Interactions with DNA as Universal Base Analogues

In the field of molecular biology and biotechnology, universal base analogues are invaluable tools. These are artificial nucleotides that can pair with all four natural DNA or RNA bases with little discrimination. nih.gov 5-Nitroindole and its derivatives, including 5-nitroindole-3-carboxamide, have garnered significant attention in this area. nih.govnih.gov

Nuclear magnetic resonance (NMR) spectroscopy studies have elucidated the structural basis for the universal pairing behavior of 5-nitroindole-3-carboxamide when incorporated into a DNA duplex. nih.govnih.gov It has been shown that both the 5-nitroindole-3-carboxamide nucleotide and the opposing natural nucleotide maintain a standard anti-conformation and are well-stacked within the DNA double helix. nih.gov Interestingly, instead of forming hydrogen bonds, the 5-nitroindole base intercalates between the opposing base and an adjacent Watson-Crick pair. nih.govnih.gov This structural accommodation explains how these artificial moieties function as universal bases. The presence of the nitro group at the 5-position is crucial for this property, and its substitution leads to a smaller decrease in the melting temperature of DNA duplexes compared to other universal bases like 3-nitropyrrole. researchgate.net

Antituberculosis Activity

The rising prevalence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. The indole nucleus is a key component of various compounds with antimycobacterial activity. researchgate.net

Research has shown that derivatives of 5-nitro-1H-indole exhibit significant in-vitro activity against Mycobacterium tuberculosis H37Rv. Specifically, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives have demonstrated noteworthy inhibitory activity in primary screenings. nih.gov While these compounds are not identical to this compound, the shared 5-nitroindole core suggests that this scaffold is a promising starting point for the development of new antituberculosis drugs. Further supporting this, other indole-2-carboxamide derivatives have been identified as exceptionally potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, and have shown excellent activity in animal models of tuberculosis. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Conformational and Electronic Effects of the Nitro Substituent on Biological Activity

The nitro (NO₂) group is a significant functional group known for its influence on the biological activity of compounds. nih.gov As a potent electron-withdrawing group, the NO₂ moiety at the C-5 position of the indole (B1671886) ring profoundly alters the electronic properties and polarity of the entire molecule. nih.govnih.gov This electronic modification can enhance interactions with biological targets, such as specific amino acids in proteins. nih.gov

Significance of the Carboxamide Functional Group in Ligand-Target Interactions

The carboxamide group (-CONH₂) at the C-3 position of the indole ring is fundamental to the molecule's ability to interact with biological targets. nih.gov This functional group is a key player in forming hydrogen bonds with a variety of enzymes and proteins, which is often the basis for the inhibitory activity of these compounds. nih.govresearchgate.netresearchgate.net The carboxamide moiety possesses both hydrogen bond donor (the N-H) and acceptor (the C=O) sites, allowing for specific and strong binding within a receptor's active site. researchgate.netqut.edu.au

The conformation of the carboxamide group relative to the indole ring can also be a factor in its binding. The amide carbonyl group can exist in either a cis or trans state relative to the indole N-H, influencing how the molecule fits into a binding pocket. researchgate.net The flexibility and dual hydrophobic and polar nature of the carboxamide group contribute to its unique inhibitory properties. researchgate.net Research on related indole-2-carboxamides has reinforced the critical nature of the amide functionality for achieving biological effects, such as allosteric modulation of receptors. nih.govacs.org

Positional and Substituent Effects on the Indole Ring System (N-1, C-2, C-3, C-5, etc.)

The indole ring is a privileged scaffold in medicinal chemistry, and its activity can be finely tuned by introducing various substituents at different positions. mdpi.commdpi.com Positions N-1, C-2, C-3, and C-5 are particularly important reactive sites for indole derivatives. nih.gov

N-1 Position: Substitution at the indole nitrogen (N-1) can significantly impact biological activity. For example, in a series of N-substituted indole-3-carboxamides, the presence of a p-fluorobenzyl group at the N-1 position had a substantial impact on superoxide (B77818) dismutase (SOD) inhibition. tandfonline.com Other studies have shown that N-benzyl, acyl, and sulfonyl groups are well-tolerated, and even a free N-H can yield active compounds. d-nb.info

C-2 Position: While the primary focus is on indole-3-carboxamide, the C-2 position is also a critical site for modulation. In many indole derivatives, functionalization at C-2 is a key strategy for altering activity. d-nb.inforesearchgate.net Studies on indole-2-carboxamides have shown that the amide at this position is crucial for allosteric effects on the CB1 receptor. nih.govnih.gov

C-3 Position: The C-3 position is a common site for substitution to obtain potent biological agents. mdpi.com For a class of indole-2-carboxamides acting as CB1 receptor modulators, a linear alkyl group at the C-3 position was found to be instrumental for activity, with its length profoundly influencing the allosteric modulation. nih.govnih.gov

C-5 Position: The C-5 position is a key site for electronic modulation of the indole ring. Structure-activity relationship studies on indole-2-carboxamides revealed that an electron-withdrawing group at the C-5 position, such as a chloro group, was a critical structural requirement for high binding affinity and allosteric modulation of the CB1 receptor. nih.govacs.org Moving this substituent to the C-6 position resulted in a drastic reduction in binding affinity, highlighting the positional importance. nih.govacs.org This provides a strong rationale for the significance of the electron-withdrawing nitro group at the C-5 position in 5-Nitro-1H-indole-3-carboxamide.

The following table summarizes the impact of substituents at various positions on the indole ring based on findings from related indole carboxamide series.

| Position | Substituent Type | Observed Effect on Activity | Reference |

| N-1 | p-Fluorobenzyl | Increased SOD inhibition | tandfonline.com |

| N-1 | Benzyl (B1604629), Acyl, Sulfonyl | Generally well-tolerated | d-nb.info |

| C-3 | Linear Alkyl Group | Instrumental for allosteric modulation; length is critical | nih.govnih.gov |

| C-5 | Electron-Withdrawing Group (e.g., Chloro) | Critical for high binding affinity and allosteric modulation | nih.govacs.orgacs.org |

| C-6 | Chloro (moved from C-5) | Drastically reduced binding affinity | nih.govacs.org |

Stereochemical Considerations and Isomeric Forms in SAR

Stereochemistry and isomerism are fundamental aspects of structure-activity relationships, defining the three-dimensional arrangement of a molecule and its potential interactions with chiral biological targets.

Positional Isomerism: As previously noted, the location of the nitro group on the indole ring is critical. A direct comparison between 5-nitro and 6-nitro isomers of a related indole compound, indole-3-carbaldehyde, shows that this positional difference alters the electron distribution and, consequently, the molecule's reactivity. This highlights that this compound is a distinct chemical entity from its other positional isomers, with a unique electronic and biological profile.

Conformational Isomerism: The conformation of the carboxamide side chain relative to the indole ring is also a key stereochemical feature. The potential for cis and trans conformers around the C3-carbonyl bond can influence how the molecule presents its hydrogen bonding groups to a receptor, potentially affecting binding affinity and efficacy. researchgate.net The crystal structure of the related indole-3-carboxylic acid reveals specific hydrogen-bonding patterns that dictate its solid-state conformation, an insight that can be extrapolated to understand the conformational preferences of the carboxamide derivative. griffith.edu.au

Development and Validation of Predictive QSAR Models for Indole Carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uniroma1.it For indole carboxamide derivatives, several QSAR models have been developed to predict their activity and guide the design of new, more potent analogs. nih.govfarmaciajournal.comtandfonline.com

The development of a robust QSAR model follows several critical steps, including descriptor calculation, variable selection, model building, and rigorous validation. uniroma1.itnih.gov Validation is crucial and is performed both internally (e.g., cross-validation) and externally (using a test set of compounds not included in model training) to ensure the model's predictive power. nih.govmdpi.com

Studies on various indole carboxamide series have yielded statistically significant QSAR models. For example, a 3D-QSAR study on indole-7-carboxamides highlighted the importance of electrostatic and steric fields in determining anti-HIV activity. farmaciajournal.com Another study on N-Arylsulfonyl-Indole-2-Carboxamide derivatives used a Gradient Boosting Regression method to create a nonlinear QSAR model with high correlation for predicting Fructose-1,6-Bisphosphatase inhibition. biorxiv.orgbenthamdirect.com These models provide clear guidelines and accurate activity predictions for the design of novel inhibitors. nih.gov

The table below presents a summary of statistical parameters from a representative QSAR study on indole-2-carboxamide derivatives, illustrating the predictive nature of such models. nih.gov

| Model | q² (Cross-validated R²) | N (Number of Components) | SEP (Standard Error of Prediction) | F value |

| CoMFA | 0.697 | 5 | 0.556 | 101.569 |

| CoMSIA | 0.622 | 4 | 0.621 | 69.321 |

q² is a measure of the internal predictive ability of the model.

These QSAR models, often combined with molecular docking, help to elucidate the vital interactions between the indole carboxamide scaffold and its biological target, paving the way for rational drug design. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For 5-Nitro-1H-indole-3-carboxamide, docking studies are essential to identify potential protein targets and estimate the binding affinity, typically expressed as a docking score in kcal/mol.

In studies of similar indole (B1671886) derivatives, molecular docking has been successfully used to predict binding modes and affinities for various protein targets, including kinases and receptors involved in cancer and other diseases. mdpi.commdpi.com For instance, docking studies on indole-2-carboxamides have revealed key hydrogen bond interactions and hydrophobic contacts that drive binding to tyrosine kinases. mdpi.com The process involves preparing the 3D structure of the ligand (this compound) and the target receptor, followed by sampling a large number of possible binding poses and scoring them based on a force field. tandfonline.com The results can highlight crucial amino acid residues that form hydrogen bonds, pi-pi stacking, or hydrophobic interactions with the indole scaffold, the nitro group, and the carboxamide moiety. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Data for Indole-Based Compounds This table presents example data from studies on related indole derivatives to illustrate the typical outputs of molecular docking simulations.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole-Curcumin Derivative | HeLa Cell Line Target | - | GLY472, TYR126 |

| Pyrazolinyl-Indole Derivative | EGFR | - | Not Specified |

| Indole-2-carboxamide | VEGFR-2 | -8.34 | Gln131, Asn132 |

Data synthesized from studies on various indole derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system, providing a dynamic view of the interactions and conformational changes. mdpi.com For a complex of this compound with a target protein, an MD simulation, often run for nanoseconds, can confirm the stability of the binding pose. frontiersin.org

Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms. mdpi.com A stable RMSD value over the simulation time, typically below 3 Å, suggests that the ligand remains stably bound in the active site. mdpi.comfrontiersin.org Other analyses, such as the Radius of Gyration (Rg), provide insights into the compactness of the complex. mdpi.com These simulations are critical for validating docking results and understanding the flexibility of both the ligand and the protein upon binding. mdpi.com

Table 2: Representative Parameters from MD Simulations This table shows typical parameters and their significance in MD simulations, based on studies of similar ligand-protein complexes.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. frontiersin.org |

| RMSD of Complex | < 3 Å | Indicates the stability of the ligand in the binding pocket. frontiersin.org |

| Radius of Gyration (Rg) | Stable fluctuation | Measures the compactness and overall stability of the complex. mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov For this compound, DFT calculations can predict its molecular geometry, vibrational frequencies, and electronic structure. researchgate.net These calculations provide insights into the molecule's reactivity and stability.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. rsc.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com For this compound, the electron-withdrawing nitro group would significantly influence the electronic properties, which can be precisely modeled using DFT.

Table 3: Key Parameters from Quantum Chemical Calculations for Indole Derivatives This table illustrates the type of data obtained from DFT studies on related indole compounds.

| Parameter | Description | Typical Finding for Indole Derivatives |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; indicates reactivity. | A smaller gap suggests higher reactivity. rsc.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic (positive) and nucleophilic (negative) regions. | Helps predict interaction sites. tandfonline.com |

| Mulliken Charges | Provides the partial charge on each atom. | Reveals the charge distribution across the molecule. grafiati.com |

In Silico Screening and Virtual Ligand Design for Novel Indole Carboxamide Analogues

In silico screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target. The scaffold of this compound can serve as a starting point for designing novel analogues with improved activity or selectivity. acs.org Virtual libraries can be created by systematically modifying the core structure, for example, by changing the substituents on the indole ring or the carboxamide group.

These virtual compounds are then docked into the target protein's active site, and their binding affinities are predicted. This high-throughput computational approach allows for the rapid evaluation of thousands of potential drug candidates, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing. This strategy accelerates the drug discovery process by focusing resources on the most promising molecules. acs.org

Prediction of Key Interactions Driving Biological Effects

The biological activity of this compound is driven by its specific interactions with a target receptor. Computational methods are pivotal in identifying these key interactions. Molecular docking and MD simulations provide a detailed picture of how the ligand fits into the binding site. mdpi.com

For an indole-based compound, typical interactions include:

Hydrogen Bonds: The carboxamide group (both the C=O and N-H) and the indole N-H are potent hydrogen bond donors and acceptors. The nitro group can also participate in hydrogen bonding. These are critical for anchoring the ligand in the active site. nih.gov

Hydrophobic Interactions: The aromatic indole ring often engages in hydrophobic interactions with nonpolar amino acid residues. nih.gov

Pi-Pi Stacking: The indole ring can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

By analyzing the docked poses and MD trajectories, a detailed map of these interactions can be constructed, explaining the molecular basis for the compound's biological effect and guiding future efforts to optimize its binding affinity and selectivity. mdpi.comnih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-cyclopropyl-5-nitro-1H-indole-1-carboxamide |

| 5-nitro-1H-indole-3-carbaldehyde |

| Indole-2-carboxamide |

| Indole-Curcumin Derivative |

| Pyrazolinyl-Indole Derivative |

| Indole-1,3,4-oxadiazole Hybrid |

| Phenylalanine |

| Tyrosine |

Advanced Analytical Methodologies for Structural Characterization and Bioanalytical Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of "5-Nitro-1H-indole-3-carboxamide". These techniques provide detailed information about the compound's atomic composition and connectivity.

¹H NMR: In a typical ¹H NMR spectrum, the protons on the indole (B1671886) ring and the carboxamide group would exhibit characteristic chemical shifts. The protons on the aromatic portion of the indole ring would appear in the downfield region, typically between δ 7.0 and 8.6 ppm. The presence of the electron-withdrawing nitro group at the 5-position would significantly influence the chemical shifts of the adjacent protons, causing them to shift further downfield. For instance, in 3-methyl-5-nitro-1H-indole, the proton at the 4-position appears as a doublet of doublets at δ 8.11 ppm, and the proton at the 6-position is also shifted downfield. rsc.org The proton at the 2-position of the indole ring would likely appear as a singlet. The NH proton of the indole ring would also be present, typically as a broad singlet at a high chemical shift. The two protons of the primary amide group (-CONH₂) would appear as distinct signals, often as broad singlets, due to restricted rotation around the C-N bond.

¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the indole ring would resonate in the aromatic region (approximately δ 110-145 ppm). The carbon attached to the nitro group (C-5) and the carbons of the pyrrole (B145914) ring would have their chemical shifts significantly affected by the substituents. For 3-methyl-5-nitro-1H-indole, the carbon atoms of the benzene (B151609) ring appear in the range of δ 110.96 to 141.53 ppm. rsc.org The carbonyl carbon of the carboxamide group would be observed at a characteristic downfield position, typically in the range of δ 160-170 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively. COSY spectra would reveal the coupling between adjacent protons, helping to assign the signals of the aromatic protons. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton. HMBC (Heteronuclear Multiple Bond Correlation) would be used to identify longer-range couplings between protons and carbons, which is crucial for confirming the position of the substituents on the indole ring.

A summary of expected ¹H NMR chemical shifts for the aromatic protons of "this compound" based on related structures is presented in the table below.

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | Singlet | ~8.0-8.5 |

| H-4 | Doublet | ~8.0-8.5 |

| H-6 | Doublet of Doublets | ~7.5-8.0 |

| H-7 | Doublet | ~7.0-7.5 |

| NH (indole) | Broad Singlet | >10.0 |

| NH₂ (amide) | Two Broad Singlets | ~7.0-8.0 |

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in "this compound". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected IR absorption bands include:

N-H stretching: The N-H stretching vibrations of the indole ring and the primary amide would appear in the region of 3400-3200 cm⁻¹. The indole N-H stretch is typically a sharp peak, while the amide N-H stretches often appear as two distinct bands.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the carboxamide would be prominent in the region of 1680-1630 cm⁻¹.

N-O stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C stretching: Aromatic C=C stretching vibrations from the indole ring would be observed in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the amide group would appear in the range of 1400-1200 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for "this compound".

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400-3300 |

| Amide N-H | Stretching | ~3350 and ~3180 (two bands) |

| Carbonyl C=O | Stretching | ~1660 |

| Nitro N-O | Asymmetric Stretching | ~1530 |

| Nitro N-O | Symmetric Stretching | ~1340 |

| Aromatic C=C | Stretching | ~1600-1450 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and to elucidate its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like "this compound". In positive ion mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. Given the molecular weight of 205.17 g/mol , the [M+H]⁺ ion would be observed at an m/z of approximately 206.18. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed at an m/z of around 204.16. Tandem mass spectrometry (MS/MS) experiments on the parent ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules such as CO, HCN, and in this case, fragments related to the nitro and carboxamide groups. scirp.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of "this compound" (C₉H₇N₃O₃) and for distinguishing it from other compounds with the same nominal mass. For example, a study on related 5-nitro-2-aryl-1H-indole-3-carboxaldehydes utilized Fast Atom Bombardment (FAB) mass spectrometry, a technique that, like HRMS, can provide accurate mass data. tsijournals.com The fragmentation patterns observed in such studies can offer insights into the expected fragmentation of "this compound". A characteristic fragmentation would be the loss of the nitro group (NO₂) as a neutral radical, leading to a significant fragment ion. The loss of the carboxamide group or parts of it would also be expected. scirp.orgtsijournals.com

The table below outlines the expected major ions in the mass spectrum of "this compound".

| Ion | Formula | Expected m/z (monoisotopic) |

| [M+H]⁺ | C₉H₈N₃O₃⁺ | 206.0560 |

| [M-NO₂]⁺ | C₉H₇N₂O⁺ | 159.0553 |

| [M-CONH₂]⁺ | C₈H₅N₂O₂⁺ | 161.0346 |

Chromatographic Separation Methods Coupled with Advanced Detection

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of "this compound" from reaction mixtures or biological samples. mdpi.comresearchgate.netresearchgate.net When coupled with advanced detectors like mass spectrometers (LC-MS), these methods provide a powerful tool for both qualitative and quantitative analysis.

Reversed-phase HPLC is the most common mode of separation for indole derivatives. A C18 or C8 stationary phase would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency in LC-MS. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the target compound from any impurities or other components in a complex mixture.

Detection can be achieved using a UV detector, as the indole ring and nitro group are strong chromophores, likely with maximum absorbance in the UV region. For more selective and sensitive detection, especially in complex matrices, coupling HPLC to a mass spectrometer (LC-MS or LC-MS/MS) is the method of choice. researchgate.net This allows for the simultaneous acquisition of chromatographic retention time and mass spectral data, providing a high degree of confidence in the identification and quantification of "this compound".

A typical starting point for developing an HPLC method for this compound is summarized in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., ~254 nm or ~320 nm) or MS |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for the characterization and bioanalytical study of this compound. This method is particularly advantageous for compounds like this, which may possess thermal lability or insufficient volatility for gas chromatography. The coupling of the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry provides high sensitivity and selectivity for both identification and quantification in complex matrices.

In a typical LC-MS analysis, a reversed-phase C18 column is employed to separate the compound from other components. The mobile phase generally consists of a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile or methanol, run in a gradient elution mode. Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear detection of the molecular ion. For this compound, analysis in negative ion mode is often effective due to the electron-withdrawing nitro group.

Bioanalytical studies utilize LC-MS/MS (tandem mass spectrometry) to quantify metabolites of indole derivatives in biological fluids like plasma and urine. nih.gov This approach offers exceptional specificity by monitoring a specific fragmentation transition of the parent ion, thereby reducing matrix interference. For instance, methods developed for other indole-3-carboxamide derivatives, such as synthetic cannabinoids, demonstrate the power of LC-MS to identify and quantify the parent drug and its metabolites, a principle directly applicable to bioanalytical studies of this compound. nih.gov A study focused on profiling tryptophan-related metabolites in various plant-based foods successfully used a UHPLC-MS/MS method to monitor 14 different indole compounds, showcasing the robustness of this technique for analyzing a wide range of structurally related molecules. mdpi.com

Table 1: Representative LC-MS Parameters for Analysis of Indole-Related Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with faster analysis times. mdpi.com |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar organic compounds. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency in positive ion mode. mdpi.com |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities in a single run. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules. nih.gov |

| Polarity | Positive or Negative Ion Mode | Selected based on the analyte's ability to accept a proton (positive) or lose a proton (negative). |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification in complex matrices. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and thermally stable organic compounds. While highly effective for many indole derivatives, its application to this compound requires careful consideration of the compound's physical properties, specifically its melting point and thermal stability. notulaebotanicae.ro Compounds with high melting points or those that are prone to thermal degradation may be unsuitable for standard GC-MS analysis. notulaebotanicae.ro

For a successful GC-MS analysis of indole carboxamides, the compound must be sufficiently volatile to be carried by the carrier gas through the column without decomposing in the heated injector port. nih.gov The analytical process involves injecting the sample into a heated port where it is vaporized and introduced onto a capillary column by an inert carrier gas, typically helium. notulaebotanicae.ro Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A common column choice is a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). notulaebotanicae.ro

Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be used for structural elucidation and identification by comparison to spectral libraries. nist.gov While derivatization can sometimes be used to increase the volatility of less volatile compounds, this adds complexity to the sample preparation process. nih.gov Despite potential challenges, GC has been used for purity assessment of the related compound 5-Nitro-1H-indole-3-carbaldehyde, suggesting that with appropriate method parameters, GC-MS could be a viable, though potentially challenging, method for analyzing this compound. tcichemicals.com

Table 2: General GC-MS Parameters for Analysis of Indole Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Gas Chromatograph | HP 6890 or similar | Standard instrument for GC analysis. notulaebotanicae.ro |

| Column | HP-5MS capillary column (30 m × 0.25 mm; 0.25 µm film) | A versatile, non-polar column suitable for a wide range of organic compounds. notulaebotanicae.ro |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. notulaebotanicae.ro |

| Flow Rate | 1 mL/min | Controls the speed at which the sample moves through the system. notulaebotanicae.ro |

| Injector Temperature | 280 °C | Ensures rapid vaporization of the sample upon injection. notulaebotanicae.ro |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. nist.gov |

| Detector | Mass Selective Detector (MSD) | Detects and measures the mass-to-charge ratio of ionized fragments. notulaebotanicae.roresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust, versatile, and widely used technique for assessing the purity and performing quantitative analysis of this compound. It is the method of choice for non-volatile compounds and is frequently referenced in the quality control of indole derivatives and related nitro-aromatic compounds. nih.govchemimpex.com Supplier specifications for the related compound, 5-Nitro-1H-indole-3-carbaldehyde, often cite a purity of ≥98% as determined by HPLC, underscoring the method's central role in quality assurance. chemimpex.com

For purity assessment, a reversed-phase HPLC method is typically developed. The system usually consists of a C18 stationary phase and a mobile phase comprising a buffered aqueous solution and an organic modifier like methanol or acetonitrile. nih.gov Detection is most commonly achieved using a UV-Vis detector, as the indole ring and nitro group constitute a chromophore that absorbs strongly in the UV region. The maximum absorption wavelength for the related 5-Nitro-1H-indole-3-carbaldehyde is noted at 312 nm, providing a logical starting point for method development. tcichemicals.com Purity is determined by integrating the area of all peaks in the chromatogram and calculating the relative percentage of the main peak.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. nih.gov The peak area response is plotted against concentration, and a linear regression analysis is performed. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the concentration from the calibration curve. This external standard method is well-established for the quantification of nitroimidazole drugs and other related compounds in pharmaceutical preparations. nih.gov

Table 3: Typical HPLC Parameters for Purity and Quantification of Nitro-Aromatic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatograph | Agilent or similar HPLC system | Standard instrument for liquid chromatography. |

| Column | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) | A robust reversed-phase column for separating small organic molecules. nih.gov |

| Mobile Phase | Methanol / 0.1% Triethylamine (pH 3.0 with Phosphoric Acid) (26:74 v/v) | Buffered mobile phase to ensure consistent retention times and good peak shape. nih.gov |

| Elution | Isocratic | A constant mobile phase composition is used, simplifying the method for routine analysis. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. nih.gov |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detector | Photodiode Array (PDA) or UV Detector | Monitors absorbance at a specific wavelength (e.g., 316 nm for related nitroimidazoles) for detection and quantification. nih.gov |

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Routes for Indole (B1671886) Carboxamides

The pharmaceutical industry's shift towards sustainability has spurred the development of greener synthetic methods for producing indole derivatives. researchgate.net Traditional methods often involve harsh conditions and generate significant waste, prompting researchers to explore more environmentally benign alternatives. researchgate.net Innovations focus on atom economy, the use of non-toxic reagents and solvents, and energy efficiency. pnas.org

A prominent green approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like indole-2-carboxamides in a single step from simple precursors. rsc.orgorientjchem.org For instance, an innovative two-step method involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to produce multi-substituted indole-2-carboxamides. rsc.org This method is notable for its mild conditions, use of ethanol (B145695) as a solvent, and avoidance of metal catalysts. rsc.org Other advancements include rhodium-catalyzed C-H functionalization/cyclization cascades that proceed under mild conditions with the potential for catalyst recycling, a key principle of green chemistry. rsc.org The development of solvent-free reactions and the use of greener catalysts and energy sources like microwaves are also key areas of research aimed at making indole synthesis more sustainable. researchgate.net

Deepening Mechanistic Understanding of Biological Activities at the Molecular Level

A fundamental aspect of future research is to elucidate the precise molecular mechanisms by which 5-nitro-1H-indole-3-carboxamide and its analogs exert their biological effects. The indole nucleus is a "privileged scaffold," meaning it can interact with a wide variety of biological targets. rsc.orgchula.ac.th The activity of these compounds is dictated by the molecular interactions between the indole agent and its therapeutic target. researchgate.net

For derivatives of 5-nitroindole (B16589), research has shown that the nitro group can be crucial for activity, potentially by aiding in receptor binding. ontosight.aisci-hub.se For example, studies on 5-nitroindole derivatives have identified their ability to bind to and stabilize c-Myc promoter G-quadruplexes (G4), which are non-canonical DNA structures implicated in cancer. d-nb.infonih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that some of these compounds interact with the terminal G-quartets of the G-quadruplex. d-nb.info This interaction can down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells. d-nb.info Understanding these interactions at an atomic level is critical for designing more effective and specific drugs. Future studies will likely employ advanced biophysical and structural biology techniques to map these interactions with various enzymes and receptors, revealing how substitutions on the indole ring influence target binding and biological response. nih.gov

Rational Design and Lead Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design and lead optimization are pivotal in transforming promising indole carboxamide hits into clinical candidates. nih.gov This process relies heavily on understanding the structure-activity relationships (SAR), which describe how chemical structure relates to biological activity. nih.gov For indole-2-carboxamides, SAR studies have explored modifications at various positions of the indole core and the carboxamide side chain to enhance potency and selectivity for specific targets like the CB1 receptor or various protein kinases. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Indole Carboxamide Derivatives

| Scaffold Position/Modification | Target/Activity | SAR Finding | Reference(s) |

| Indole C5 Position | Antiproliferative (EGFR/CDK2) | Substitution with specific groups (e.g., leading to compounds 5g, 5i, 5j) resulted in potent activity, comparable to the reference drug erlotinib. | rsc.org, elsevierpure.com |

| Indole C5 Position | CB1 Receptor Modulation | A chloro or fluoro group at C5 enhances negative allosteric modulation potency. | nih.gov |

| Indole C3 Position | CB1 Receptor Modulation | Short alkyl groups at the C3 position enhance potency. | nih.gov |

| Phenyl Ring of Carboxamide | CB1 Receptor Modulation | A diethylamino group at the 4-position of the phenyl ring enhances potency. | nih.gov |

| Indole C5' Position | Anti-Trypanosoma cruzi | Small, aliphatic, electron-donating groups (methyl, cyclopropyl, ethyl, methoxy) are favored, while electron-withdrawing groups (halogens, trifluoromethyl) lead to inactivity. | acs.org |

Development of Multi-Targeted Indole Carboxamide Agents

The complexity of diseases like cancer, which often involve multiple signaling pathways, has driven the development of multi-targeted agents. nih.gov Instead of inhibiting a single protein, these drugs are designed to interact with several targets simultaneously, which can lead to improved efficacy and a lower likelihood of drug resistance. The indole carboxamide scaffold has proven to be an excellent platform for creating such multi-kinase inhibitors. nih.gov

Researchers have successfully designed and synthesized indole-2-carboxamides that act as dual inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Other work has focused on creating dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgelsevierpure.com For example, a series of indole-2-carboxamides showed potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, making them promising lead compounds for further development as multi-kinase inhibitors. nih.gov These findings highlight the versatility of the indole carboxamide structure in accommodating the necessary pharmacophoric features to bind to the active sites of different kinases.

Table 2: Examples of Multi-Targeted Indole Carboxamide Derivatives

| Compound Series | Targeted Proteins | Result/Finding | Reference(s) |

| Indole-2-carboxamides (Va, Ve, Vg, Vh) | EGFR, BRAFV600E, VEGFR-2 | Compounds demonstrated potent, multi-kinase inhibitory effects, suggesting their potential as broad-spectrum antiproliferative agents. | nih.gov |

| 5-substituted-3-ethylindole-2-carboxamides (5i, 5j) | EGFR, CDK2 | Compounds displayed potent antiproliferative activity and were identified as potential dual EGFR and CDK2 inhibitors. | elsevierpure.com |

Application of Artificial Intelligence and Machine Learning in Indole Carboxamide Drug Discovery

Exploration of Novel Therapeutic Areas for this compound and its Derivatives

While much of the focus on 5-nitroindole derivatives has been in oncology, the inherent versatility of the indole scaffold suggests potential applications across a wide spectrum of diseases. rsc.orgnih.govresearchgate.net The unique electronic properties conferred by the nitro group can lead to novel biological activities and mechanisms of action. ontosight.aisci-hub.se

Future research will likely explore the efficacy of this compound and its analogs in new therapeutic domains. These include:

Infectious Diseases: Indole derivatives have already shown promise as antitubercular, antiviral, and anti-trypanosomal agents. nih.govnih.govfrontiersin.org Specifically, 5-nitroindole-rhodanine conjugates have been investigated as potential treatments for trypanosomatid diseases like leishmaniasis. researchgate.net Further exploration could lead to new antibiotics or antivirals, a critical need given the rise of drug-resistant pathogens.

Inflammatory Disorders: The anti-inflammatory properties of some indole derivatives have been noted, suggesting potential for treating conditions like arthritis. ontosight.aisci-hub.se

Neurological Disorders: Given that the indole core is central to neurotransmitters like serotonin, derivatives could be designed to modulate neurological pathways, with potential applications in treating neurodegenerative diseases like Parkinson's disease. rsc.orgnih.gov

Neglected Tropical Diseases: Research into indole-2-carboxamides for Chagas disease, although facing challenges with pharmacokinetics, has demonstrated in vivo antiparasitic activity, highlighting a potential area for further optimization and discovery. nih.govdndi.org

Pain Management: Indole-2-carboxamides have been investigated as agonists for the TRPV1 ion channel, a key target in pain and inflammation, suggesting a role in developing novel analgesics. researchgate.net

The exploration of these and other therapeutic areas, driven by phenotypic screening and a deeper mechanistic understanding, will undoubtedly expand the therapeutic landscape for this important class of compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Nitro-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is a foundational approach. This involves:

- Step 1 : Reacting 2-halonitrobenzene derivatives with cyanoacetamides under basic conditions to form intermediates (e.g., 2-cyano-2-(2-nitrophenyl)acetamide) via nucleophilic aromatic substitution (SNAr).

- Step 2 : Cyclization and functionalization to yield the carboxamide scaffold . For purification, Combiflash chromatography (10–25% ethyl acetate in hexane) is effective, as demonstrated in analogous indole-carboxamide syntheses .

Q. How can the structural integrity of this compound be confirmed experimentally?

- 1H/13C NMR Spectroscopy : Assign signals using 2D experiments (e.g., COSY, HSQC) to verify substituent positions. For example, characteristic shifts for the nitro group and carboxamide moiety appear in specific regions (e.g., δ 7.2–9.1 ppm for aromatic protons in CDCl3) .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using reverse-phase columns and UV detection at 254 nm, as applied to structurally similar indole derivatives .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store in amber glass bottles at –20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation, based on protocols for nitro-substituted indoles .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved for this compound derivatives?

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to correlate ambiguous proton-carbon couplings. For example, in compound 1 (N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide), HMBC confirmed connectivity between the indole NH and the carbonyl group .

- Computational Modeling : Compare experimental <sup>13</sup>C chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity during cyclization.

- Catalysis : Pd-based catalysts improve coupling efficiency in analogous indole-carboxamide syntheses .

- Temperature Control : Maintain reaction temperatures below 80°C to avoid decomposition of nitro intermediates .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric assays. Indole derivatives often exhibit competitive inhibition due to structural mimicry of cofactors .

- Antimicrobial Screening : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria, referencing protocols for 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides .

Q. What experimental approaches address discrepancies in biological activity data across studies?

- Dose-Response Curves : Validate potency (IC50/EC50) across multiple replicates.